

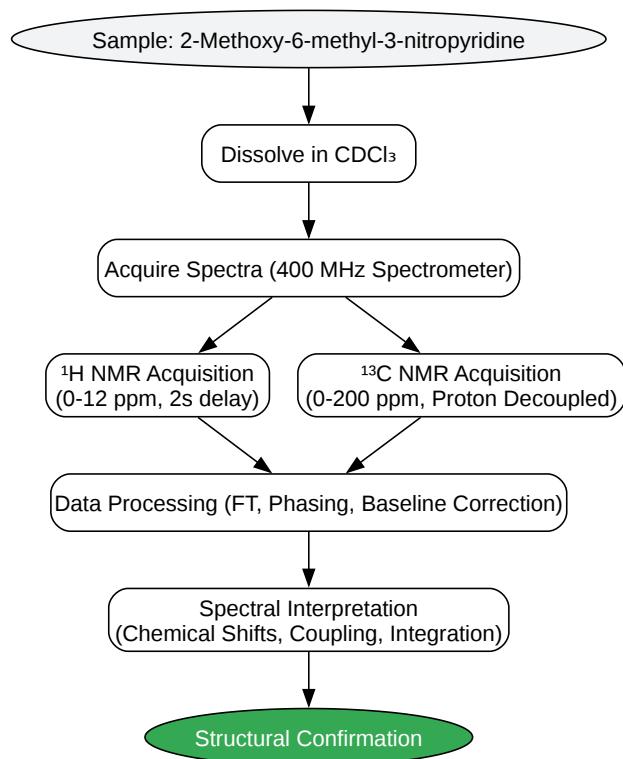
A Comprehensive Spectroscopic and Structural Elucidation of 2-Methoxy-6-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-6-methyl-3-nitropyridine

Cat. No.: B049633


[Get Quote](#)

Introduction

2-Methoxy-6-methyl-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of advanced organic materials and pharmaceutical agents.^[1] The precise arrangement of its functional groups—a methoxy group, a methyl group, and a nitro group on the pyridine scaffold—imparts unique electronic and steric properties, making it a versatile precursor for developing novel compounds in drug discovery.^[1] Given its role as a foundational intermediate, unambiguous structural verification and purity assessment are paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize **2-Methoxy-6-methyl-3-nitropyridine**, offering both field-proven experimental protocols and detailed interpretation of the resulting data. The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provides a self-validating system for its complete structural elucidation.

Molecular Structure and Isomeric Considerations

The structural identity of the target molecule is 6-Methoxy-2-methyl-3-nitropyridine according to IUPAC nomenclature.^[2] Understanding this structure is the first step in predicting and interpreting its spectroscopic output.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. It is particularly effective for identifying the nitro (NO₂) and methoxy (C-O) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of the ATR accessory. This technique requires minimal sample preparation and avoids complications associated with KBr pellets.
- Background Scan: Perform a background scan with a clean ATR crystal to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

- Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
- Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm^{-1} , by co-adding 16-32 scans to achieve a high signal-to-noise ratio.

IR Data Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds.

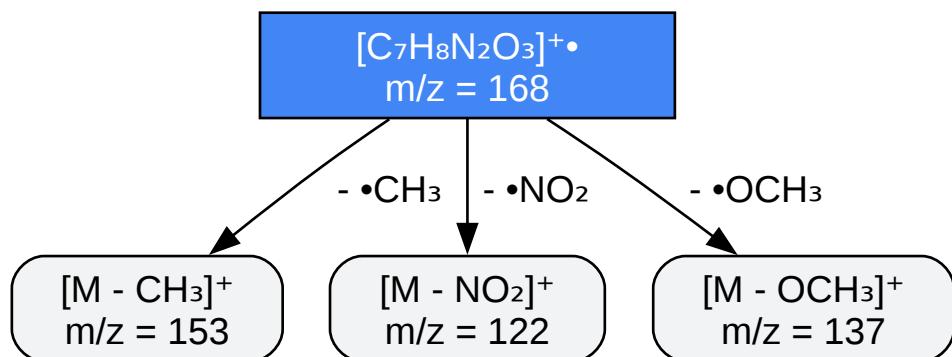
Frequency Range (cm^{-1})	Vibration Type	Functional Group Assignment
3100 - 3000	C-H Stretch	Aromatic C-H
2980 - 2850	C-H Stretch	Aliphatic C-H (in $-\text{CH}_3$ and $-\text{OCH}_3$)
~1600 & ~1470	C=C / C=N Stretch	Pyridine ring skeletal vibrations
1550 - 1510	Asymmetric N-O Stretch	Nitro group (NO_2)
1360 - 1330	Symmetric N-O Stretch	Nitro group (NO_2)
1280 - 1240	Asymmetric C-O-C Stretch	Aryl-alkyl ether ($-\text{OCH}_3$)
1050 - 1010	Symmetric C-O-C Stretch	Aryl-alkyl ether ($-\text{OCH}_3$)

Note: The presence of strong absorption bands in the $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$ regions is a definitive indicator of the nitro group. These values are consistent with those observed in other nitropyridine derivatives.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: Detect the separated ions to generate the mass spectrum.

MS Data Interpretation

The mass spectrum will display the relative abundance of various ions.

m/z Value	Assignment	Plausible Neutral Loss
168	$[M]^{+\bullet}$	Molecular Ion
153	$[M - CH_3]^+$	Loss of a methyl radical
138	$[M - NO]^+$	Loss of nitric oxide
122	$[M - NO_2]^+$	Loss of nitrogen dioxide
110	$[M - CH_3 - NCO]^+$	Subsequent fragmentation

The molecular ion peak at $m/z = 168$ confirms the molecular formula $C_7H_8N_2O_3$ (Molecular Weight: 168.15 g/mol). [2][4] The fragmentation pattern provides further validation of the structure.

[Click to download full resolution via product page](#)

Caption: Plausible EI-MS fragmentation pathway for **2-Methoxy-6-methyl-3-nitropyridine**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π -systems and chromophores.

Experimental Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10^{-5} to 10^{-4} M) in a UV-transparent solvent such as ethanol or cyclohexane.
- Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
- Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 to 400 nm.

UV-Vis Data Interpretation

The UV-Vis spectrum of **2-Methoxy-6-methyl-3-nitropyridine** is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.

- $\pi \rightarrow \pi$ Transitions: The conjugated pyridine ring will give rise to strong absorptions, typically below 300 nm. The presence of substituents will shift these bands.

- $n \rightarrow \pi$ Transitions: The nitro group and the nitrogen and oxygen heteroatoms contain non-bonding electrons. The $n \rightarrow \pi^*$ transitions associated with the nitro group are often observed as a weaker, longer-wavelength absorption band (>300 nm).

The spectrum is expected to show at least two main absorption maxima. For comparison, related nitropyridine derivatives show absorptions in the 230-350 nm range. [5] The exact position of the absorption maxima (λ_{max}) is sensitive to solvent polarity.

Conclusion

The comprehensive analysis using NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a robust and self-validating framework for the structural confirmation of **2-Methoxy-6-methyl-3-nitropyridine**. ^1H and ^{13}C NMR definitively establish the carbon-hydrogen framework and the specific substitution pattern on the pyridine ring. IR spectroscopy confirms the presence of key functional groups, most notably the nitro and methoxy moieties. Mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. Together, these techniques deliver an unambiguous and complete spectroscopic profile, ensuring the identity and quality of this important chemical intermediate for research and development applications.

References

- Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File.
- Sambathkumar, K., & Ravichandran, G. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. *Elixir Comp. Chem.*, 91, 38077-38086.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0061888).
- PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Methoxy-2-methyl-3-nitropyridine. National Center for Biotechnology Information.
- ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile.
- Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, ^{13}C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide.

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Pipzine Chemicals. (n.d.). 2-Hydroxy-6-methoxy-3-nitropyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[¹³C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine - Optional[¹H NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 2-Methoxy-6-methylpyridine - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information.
- PubChemLite. (n.d.). 2-methoxy-3-nitropyridine (C₆H₆N₂O₃).
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- ResearchGate. (n.d.). UV-vis (A) and photoluminescence (B) spectra....
- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 6-Methoxy-2-methyl-3-nitropyridine | C₇H₈N₂O₃ | CID 230475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chempap.org [chempap.org]
- 4. 6-Methoxy-2-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural Elucidation of 2-Methoxy-6-methyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049633#2-methoxy-6-methyl-3-nitropyridine-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com